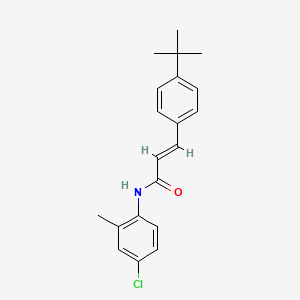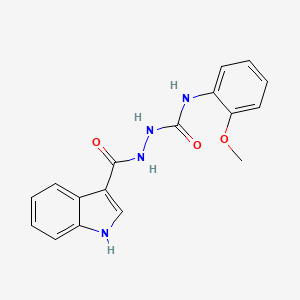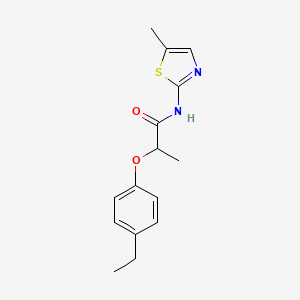
3-(4-tert-butylphenyl)-N-(4-chloro-2-methylphenyl)acrylamide
Descripción general
Descripción
Acrylamide derivatives are of significant interest due to their varied applications in polymer science and material engineering. These compounds serve as monomers for synthesizing polymers with specific properties, such as responsiveness to environmental changes (pH, temperature, electrolytes), enhanced viscosity, and improved mechanical strength.
Synthesis Analysis
The synthesis of acrylamide derivatives often involves micellar polymerization techniques, as seen in the creation of water-soluble copolymers and terpolymers from acrylamide, N-(4-butyl)phenylacrylamide, and sodium acrylate or sodium-2-acrylamido-2-methylpropanesulphonate (McCormick, Middleton, & Grady, 1992). These methods allow for the precise control of polymer composition and properties.
Molecular Structure Analysis
Molecular structure and conformational properties can be determined using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy. For instance, a novel carbacylamidophosphate was characterized to understand its structural and conformational properties (Gholivand et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical behavior of acrylamide derivatives are influenced by their molecular structure. For example, the synthesis and anti-bacterial and anti-fungal evaluation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide compounds showcase the potential of acrylamide derivatives in biomedical applications (Patel & Panchal, 2012).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and glass transition temperatures are critical for the application of acrylamide derivatives in materials science. For example, soluble, rigid-rod polyamide and polyimides with phenyl pendent groups derived from diamino compounds demonstrate outstanding solubility and thermal stability (Spiliopoulos & Mikroyannidis, 1996).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Researchers have synthesized water-soluble copolymers using acrylamide and related monomers, highlighting the potential for creating responsive materials sensitive to environmental conditions such as pH, ionic strength, and temperature. These materials demonstrate significant application potential in smart coatings, drug delivery systems, and water treatment technologies due to their tunable properties (McCormick, Middleton, & Grady, 1992).
Polymer Stabilizers
The use of acrylamide derivatives in polymer stabilization has been explored to enhance the thermal stability of polymers. This research underscores the importance of such stabilizers in extending the life of polymer-based materials under thermal stress, which is crucial for applications in automotive, aerospace, and electronics industries (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Environmental and Health Applications
Acrylamide's role in biochemistry and environmental science, particularly its genotoxic effects and mechanisms of interaction with biological systems, has been extensively studied. Understanding these interactions is essential for assessing environmental and health risks, as well as for the development of mitigation strategies in food safety and occupational health (Błasiak, Gloc, Woźniak, & Czechowska, 2004).
Materials Science
The development of new acrylamide derivatives for applications such as corrosion inhibitors demonstrates the versatility of these compounds in materials science. Such derivatives can provide significant protection for metals in aggressive environments, which is critical for infrastructure maintenance, oil and gas extraction, and maritime applications (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-14-13-17(21)10-11-18(14)22-19(23)12-7-15-5-8-16(9-6-15)20(2,3)4/h5-13H,1-4H3,(H,22,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBPMJXVJEKHM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615376.png)

![3-[(3,4-dichlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4615380.png)
![2-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4615383.png)
![methyl 2-[(3-pyridinylcarbonyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B4615390.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4615404.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4615411.png)
![1-ethyl-5,7-dimethyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4615415.png)
![6-(2-chlorobenzyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4615418.png)
![4-(4-ethoxyphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4615432.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4615439.png)